Hexafluoroacetone sesquideuterate
Description
Properties
IUPAC Name |
deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3F6O.H2O/c2*4-2(5,6)1(10)3(7,8)9;/h;;1H2/i/hD2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBKKBPBGULTNT-ZSJDYOACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)C(F)(F)F.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methods Overview
The preparation of hexafluoroacetone sesquideuterate builds on foundational routes developed for hexafluoroacetone (HFA) and its hydrates. The synthesis involves two primary stages:
-
Isomerization of hexafluoro-1,2-epoxypropane to yield anhydrous HFA.
-
Deuterium incorporation via hydration with D₂O, followed by neutralization and purification.
These steps require meticulous control over reaction conditions, catalyst selection, and isotopic purity to minimize by-products and ensure high deuteration levels.
Catalytic Isomerization of Hexafluoro-1,2-Epoxypropane
Reaction Mechanism and Catalyst Systems
The isomerization of hexafluoro-1,2-epoxypropane (HFEP) to HFA is catalyzed by titanium-based materials. Key catalysts include:
-
Titanium oxide (TiO₂) : Provides Lewis acid sites for epoxy ring opening.
-
Fluorinated titanium oxide (TiOF₂) : Enhances stability and selectivity under reactive conditions.
The reaction proceeds via a concerted mechanism where the epoxy oxygen coordinates to Ti³⁺ sites, facilitating C-O bond cleavage and rearrangement into the carbonyl group of HFA.
Table 1: Catalyst Performance in HFEP Isomerization
| Catalyst Type | Temperature Range (°C) | Conversion (%) | Selectivity (%) | By-Products |
|---|---|---|---|---|
| TiO₂ (anatase) | 150–200 | 98 | 95 | Pentafluoropropionyl fluoride |
| TiOF₂ | 120–180 | 99 | 98 | Trifluoroacetyl fluoride |
| TiO₂-SiO₂ composite | 160–220 | 97 | 93 | Hexafluoropropylene oxide |
Hydration and Deuterium Incorporation
Hydration of Anhydrous HFA with D₂O
Anhydrous HFA gas is absorbed into deuterium oxide under controlled conditions to form the sesquideuterate:
(\text{CF}₃)₂\text{CO} + \text{D}₂\text{O} \rightarrow (\text{CF}₃)₂\text{C(OD)}₂\cdot\text{D}₂\text{O} $$
The reaction is exothermic, requiring cooling to 0–5°C to prevent decomposition.
Table 2: Hydration Parameters for Sesquideuterate Formation
| Parameter | Optimal Range | Impact on Product Purity |
|---|---|---|
| D₂O Purity | ≥99.9 atom% D | Minimizes proton contamination |
| Temperature | 0–10°C | Suppresses side reactions |
| HFA:D₂O Molar Ratio | 1:1.5 | Ensures complete deuteration |
| Stirring Rate | 200–400 rpm | Enhances gas-liquid contact |
Neutralization and Distillation
Crude sesquideuterate contains residual HF from side reactions, necessitating neutralization with alkaline agents:
- Preferred alkalis : Potassium carbonate (K₂CO₃) or calcium hydroxide (Ca(OH)₂) in D₂O.
- Neutralization pH : 6.5–7.5 to avoid decomposition.
Post-neutralization, vacuum distillation isolates the sesquideuterate. The constant-boiling composition (106°C at 760 mmHg) simplifies separation from unreacted D₂O and salts.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs micro packed-bed reactors with immobilized TiO₂ catalysts. Benefits include:
- High throughput : 10–50 kg/hr HFA production.
- Reduced by-product formation : ≤2% impurities.
Table 3: Industrial Process Metrics
| Metric | Value | Notes |
|---|---|---|
| Reactor Volume | 50–200 L | Titanium-lined for corrosion resistance |
| Pressure | 1–3 bar | Maintains HFA in gaseous phase |
| Catalyst Lifespan | 500–800 hours | Declines with fluoride deposition |
Distillation Optimization
Fractional distillation under reduced pressure (20–50 mmHg) achieves ≥99.5% sesquideuterate purity. Key considerations:
- Packed columns : Stainless steel saddles improve theoretical plates.
- Reflux Ratio : 5:1 to 10:1 for optimal separation.
Analytical Characterization Methods
NMR Spectroscopy
¹⁹F NMR (376 MHz, this compound solvent) confirms deuteration:
- δ -75.2 ppm (CF₃ groups).
- Absence of proton signals verifies complete H→D exchange.
Mass Spectrometry
High-resolution MS (EI mode) exhibits:
- m/z 212.978 [M-D₂O]⁺.
- Isotopic pattern consistent with 99% deuterium incorporation.
Challenges and Limitations
Isotopic Purity Constraints
- D₂O cost : High-purity D₂O (≥99.9%) contributes significantly to production expenses.
- Proton exchange : Trace moisture in reactors reintroduces protons, requiring rigorous drying protocols.
Catalyst Deactivation
Fluoride accumulation on TiO₂ surfaces reduces activity by 40% after 500 hours, necessitating periodic regeneration with air calcination.
Chemical Reactions Analysis
Types of Reactions
Hexafluoroacetone sesquideuterate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form hexafluoroisopropanol.
Reduction: It can be reduced to form hexafluoroisopropanol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxylamine and amines.
Major Products Formed
Oxidation: Hexafluoroisopropanol
Reduction: Hexafluoroisopropanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Hexafluoroacetone sesquideuterate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of other fluorinated compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the synthesis of pharmaceuticals, including inhalation anesthetics like sevoflurane.
Industry: It is used in the production of advanced solvents and polymers
Mechanism of Action
The mechanism of action of hexafluoroacetone sesquideuterate involves its high reactivity due to the presence of fluorine atoms. The compound can interact with various molecular targets, including enzymes and proteins, through nucleophilic and electrophilic reactions. The pathways involved include oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydration States of Hexafluoroacetone
HFA forms multiple hydrates depending on water stoichiometry:
- Sesquihydrate (1.5 H₂O): The most stable and commercially prevalent form, used in industrial applications .
- Trihydrate (3 H₂O): A stable hydrate with distinct physical properties; less reactive than the sesquihydrate .
- Monohydrate and dihydrate: Intermediate forms with transient stability, often converting to sesquihydrate or trihydrate under ambient conditions .
Halogenated Acetone Derivatives
Hexachloroacetone (Cl₃C)₂CO, a chloro analog of HFA, exhibits contrasting properties:
- Volatility : Lower vapor pressure (0.259–0.260 kPa at 25°C) compared to HFA gas .
- Toxicity : Less acutely toxic (oral LD₅₀ in rats: 2,550 mg/kg) but persistent in the environment .
- Reactivity : Reacts with nucleophiles but lacks the extreme electrophilicity of HFA .
Deuterated vs. Hydrated Forms
Hexafluoroacetone sesquideuterate (CAS 15771-9) shares structural similarities with the sesquihydrate but differs in isotopic composition:
- NMR Utility : Deuterated forms eliminate proton-induced signal splitting, enhancing resolution in ¹⁹F NMR studies .
- Availability: Limited commercial production (e.g., 10g ampoules at 99.8% purity) .
Acute and Chronic Toxicity
- Sesquihydrate: Acute Exposure: 3-hour LC₅₀ in rats: 1,898 mg/m³ (HFA gas); severe CNS depression observed at lethal doses . Subchronic Effects: Testicular atrophy in rats at ≥34 mg/kg/day (dermal), with irreversible germ cell damage . NOAEL: 11 mg/kg/day (dermal) for testicular effects .
Trihydrate :
Occupational Exposure Limits
| Region | Exposure Limit (8-hour TWA) | Reference |
|---|---|---|
| Netherlands | 0.7 mg/m³ | |
| USA (NIOSH) | IDLH: 83 ppm |
Key Research Findings
- Mechanism of Testicular Toxicity : HFA disrupts sterol metabolism, leading to lipid peroxidation in Sertoli cells .
- Environmental Impact : HFA hydrates hydrolyze slowly in water, posing long-term aquatic toxicity risks .
- Synthetic Utility: HFA sesquihydrate’s electrophilicity enables efficient synthesis of fluorinated polymers and pharmaceuticals, outperforming non-fluorinated ketones .
Q & A
Basic: What are the critical safety protocols for handling hexafluoroacetone sesquihydrate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use NIOSH/EN166-certified face shields and safety goggles to prevent ocular exposure. Wear EN 374-compliant gloves and flame-retardant/anti-static lab coats to minimize dermal contact .
- Respiratory Protection: Employ N100 (US) or P3 (EU) respirators if engineering controls are insufficient. For high exposure risks, use full-face supplied-air respirators .
- Environmental Controls: Work in ventilated fume hoods, avoid drainage contamination, and use spill-containment materials (e.g., inert absorbents) .
Basic: What synthetic routes are recommended for producing hexafluoroacetone sesquihydrate?
Methodological Answer:
- Precursor Reaction: React 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with dimethylformamide under controlled conditions. Ensure reactions occur in a fume hood due to precursor toxicity .
- Catalytic Hydrogenation: Optimize catalyst selection (e.g., Pt/C) for hexafluoroisopropanol (HFIP) intermediate conversion. Monitor reaction kinetics and purity via GC-MS .
Basic: How should hexafluoroacetone sesquihydrate be classified and transported under international regulations?
Methodological Answer:
- UN Classification: Assign UN 2552 and hazard class 6.1 (toxic liquid) for all transport modes (road, sea, air). Label packaging with GHS pictograms for acute toxicity and corrosive hazards .
- Documentation: Include safety data sheets (SDS) compliant with UN GHS Rev. 9 and ensure containers meet ISO standards for chemical stability .
Advanced: How can researchers determine the equilibrium constant for hexafluoroacetone hydration using kinetic data?
Methodological Answer:
- Rate Constant Integration: At 25°C, use forward () and reverse () rate constants. Calculate equilibrium constant , reflecting hydrate stability .
- Validation: Confirm via NMR or IR spectroscopy to track hydrate formation and decomposition kinetics .
Advanced: What mechanistic insights explain hexafluoroacetone’s testicular toxicity in rodent models?
Methodological Answer:
- Dose-Dependent Effects: Subchronic dermal exposure in rats (13–130 mg/kg/day) induces testicular atrophy via spermatid/spermatocyte apoptosis. Sterol metabolism disruption (e.g., cholesterol synthesis inhibition) is a key pathway .
- NOAEL/LOAEL: The low-dose NOAEL (11 mg/kg/day) and high-dose LOAEL (34 mg/kg/day) were established using histopathology and lipidomic profiling .
Advanced: How can contradictory NOAEL values for reproductive toxicity be reconciled?
Methodological Answer:
- Study Design Variability: Differences in exposure routes (dermal vs. inhalation), species (rats vs. rabbits), and endpoints (sperm count vs. histopathology) account for NOAEL discrepancies. For example, inhalation NOAELs (6.9 mg/m³) are higher due to reduced systemic absorption .
- Meta-Analysis: Apply weight-of-evidence approaches, prioritizing studies with standardized OECD guidelines and longitudinal follow-ups .
Advanced: What methodologies enable hexafluoroacetone’s use as a derivatization agent in analytical chemistry?
Methodological Answer:
- Amino Acid Analysis: Utilize hexafluoroacetone vapor to derivatize extraterrestrial amino acids for GC-MS detection. Optimize reaction time (30–60 min) and vapor pressure (63°C) to enhance volatility .
- Quality Control: Validate derivatization efficiency using internal standards (e.g., deuterated analogs) and reproducibility assessments via triplicate runs .
Advanced: How are occupational exposure limits (OELs) derived for hexafluoroacetone?
Methodological Answer:
- IDLH Calculation: NIOSH applies a 100× uncertainty factor to the rat LC₅₀ (900 ppm/30 min) to set the IDLH at 9 ppm. Incorporate acute neurotoxicity and developmental risks into AEGL tiers (AEGL-2: 1.7 ppm/10 min) .
- Epidemiological Adjustments: Adjust OELs using human irritation thresholds (32 mg/m³ for upper respiratory effects) and NOAEL extrapolations .
Advanced: What experimental strategies address gaps in hexafluoroacetone’s physicochemical data?
Methodological Answer:
- Thermal Analysis: Use differential scanning calorimetry (DSC) to determine melting points (reported range: 212°C) and thermogravimetric analysis (TGA) for decomposition thresholds .
- Solubility Profiling: Conduct shake-flask experiments with HPLC quantification to measure aqueous solubility. Account for hydrate stability via pH-controlled media (pH 1–3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
